molecular formula C21H18ClN5O2S B2591830 N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-24-8

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2591830
CAS No.: 894039-24-8
M. Wt: 439.92
InChI Key: RQTONXLDRLXFTE-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core substituted with m-tolyl and 3-chlorophenyl groups. The compound’s design likely leverages modular substitution patterns to optimize binding to biological targets, such as the TAS1R1/TAS1R3 umami taste receptor, though direct evidence for this activity remains speculative without further data.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTONXLDRLXFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles, including the compound , possess significant anti-inflammatory properties. Studies have shown that these compounds can reduce acute inflammation and increase pain thresholds in vivo. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazolo-triazole framework can enhance biological efficacy .

Anticancer Potential

Thiazolo-triazole compounds have been identified as promising candidates for anticancer drug development. The fused ring systems exhibit a wide range of biological activities against various cancer cell lines. Recent investigations highlight their ability to inhibit tumor growth and induce apoptosis in cancer cells while minimizing side effects associated with traditional chemotherapeutics .

Case Study 1: Anti-Inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazole derivatives. The results demonstrated that specific modifications to the thiazolo-triazole structure significantly enhanced lipophilicity and bioavailability, leading to improved therapeutic outcomes in models of acute inflammation .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of thiazolo-triazole compounds. The researchers found that these compounds exhibited potent cytotoxic activity against several cancer cell lines. The study emphasized the importance of structural variations in enhancing selectivity and reducing off-target effects .

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxalamide Family

N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
This analog differs by the substitution of the 3-chlorophenyl group with a 3-methoxyphenyl moiety and p-tolyl instead of m-tolyl on the thiazolo-triazole core. Methoxy groups typically enhance solubility due to their polar nature, whereas chloro substituents may increase lipophilicity and metabolic stability. However, the absence of comparative binding or pharmacokinetic data limits definitive conclusions .

S336 (CAS 745047-53-4) S336 shares the oxalamide backbone but replaces the thiazolo-triazole system with a pyridin-2-yl group. It exhibits high umami receptor activation (hTAS1R1/hTAS1R3) and has been approved as a food additive (FEMA 4233).

Triazole-Thione Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione This triazole-thione compound features chlorophenyl groups and hydrogen-bonding networks that stabilize its crystal structure. Unlike the oxalamide derivative, its biological activity is uncharacterized in the evidence, but its synthesis highlights the importance of halogenated aryl groups in modulating intermolecular interactions (e.g., N–H···S bonding) . Such properties could influence bioavailability or crystallization behavior in pharmaceutical formulations.

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

  • Molecular Formula : C21H18ClN5O2S
  • Molecular Weight : 439.9 g/mol
  • CAS Number : 894039-24-8

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety that is known for its diverse biological activities. The presence of halogen (chlorine) and aromatic rings suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that similar thiazolo[3,2-b][1,2,4]triazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The incorporation of electron-withdrawing groups like chlorine enhances the compound's interaction with microbial targets .
  • Antiparasitic Effects : Research has demonstrated that compounds with triazole scaffolds possess potent activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure–activity relationship (SAR) studies suggest that modifications in the thiazolo and triazole rings can significantly influence antiparasitic efficacy .
  • Anti-inflammatory Properties : Thiazole derivatives have been evaluated for their anti-inflammatory effects. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, potentially through modulation of cytokine production .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AntiparasiticActive against T. cruzi
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antiparasitic Efficacy : A study evaluated a series of triazole-based compounds for their activity against T. cruzi. Among them, derivatives with structural similarities to this compound exhibited IC50 values ranging from 0.21 µM to 6.20 µM against trypomastigotes and intracellular amastigotes respectively. These findings highlight the compound's potential as a lead for developing new antiparasitic agents .
  • Antimicrobial Studies : Another investigation focused on thiazolo-triazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This underscores the importance of structural modifications in enhancing bioactivity .

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